molecular formula C14H20N2O7S B2740260 N-[2-(2,2-dimethoxyethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide CAS No. 899740-34-2

N-[2-(2,2-dimethoxyethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide

Cat. No. B2740260
CAS RN: 899740-34-2
M. Wt: 360.38
InChI Key: ADCCDWJDENYERO-UHFFFAOYSA-N
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Description

N-[2-(2,2-dimethoxyethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide, also known as DB844, is a sulfonamide-based compound that has been extensively studied for its potential therapeutic applications. DB844 is a member of the benzodioxole class of compounds, which are known for their diverse biological activities.

Scientific Research Applications

Structure-Activity Relationships

N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides, related to the structural class of N-[2-(2,2-dimethoxyethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide, have been identified as potent and selective small molecule ETA receptor antagonists. Structural modifications of the aryl group, including monosubstitution and disubstitution, play a crucial role in enhancing the compound's potency. Specifically, the inclusion of a benzo-[d][1,3]dioxole group has shown equivalence to a 4-methyl group in vitro, contributing to both in vivo activity and moderate half-lives (Wu et al., 1997).

Material Science Applications

In material science, carboxylate-assisted ethylamide metal–organic frameworks (MOFs) exhibit interesting properties such as thermostability and luminescence. The synthesis and structure of these MOFs involve complex interactions and have potential applications in various fields, including catalysis and material engineering (Sun et al., 2012).

Pharmacological Applications

Compounds derived from or related to N-[2-(2,2-dimethoxyethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide have been explored for their pharmacological activities. These include the investigation of benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from natural products as anti-inflammatory and analgesic agents. The study highlights the compounds' roles as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, offering insights into novel therapeutic agents (Abu‐Hashem et al., 2020).

Crystal Structure Analysis

The crystal structure of compounds related to N-[2-(2,2-dimethoxyethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide, such as cafenstrole, provides a basis for understanding the molecular interactions and properties crucial for their biological and physical activities. The analysis of cafenstrole revealed C—H⋯O hydrogen bonds and weak C—H⋯π interactions, which are essential for the stability and reactivity of such compounds (Kang et al., 2015).

properties

IUPAC Name

N-[2-(2,2-dimethoxyethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O7S/c1-20-13(21-2)8-16-24(18,19)6-5-15-14(17)10-3-4-11-12(7-10)23-9-22-11/h3-4,7,13,16H,5-6,8-9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCCDWJDENYERO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)CCNC(=O)C1=CC2=C(C=C1)OCO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2,2-dimethoxyethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide

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